
N-Desethyl Milnacipran
概要
説明
N-Desethyl Milnacipran is a metabolite of Milnacipran, which is a selective serotonin and norepinephrine reuptake inhibitor. Milnacipran is primarily used for the treatment of fibromyalgia and major depressive disorder. This compound is formed through the metabolic process where one ethyl group is removed from Milnacipran.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Milnacipran involves the N-dealkylation of Milnacipran. This process can be achieved through various chemical reactions, including the use of strong acids or bases, and catalytic hydrogenation. The reaction conditions typically involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts
Solvents: Organic solvents like methanol, ethanol, or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product
化学反応の分析
Types of Reactions
N-Desethyl Milnacipran undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives
Reduction: Further reduction to secondary amines
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a catalyst like palladium on carbon
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used
科学的研究の応用
Pharmacological Profile
N-Desethyl milnacipran exhibits a pharmacological profile similar to that of its parent compound, milnacipran. It primarily functions as an inhibitor of the reuptake of serotonin (5-HT) and norepinephrine (NE), with a notable preference for norepinephrine. This dual action contributes to its effectiveness in managing pain and mood disorders.
Fibromyalgia Treatment
This compound is primarily studied for its efficacy in treating fibromyalgia. Clinical trials have demonstrated that milnacipran significantly reduces pain and improves overall function in patients with fibromyalgia. The metabolite's role in this context is critical, as it contributes to the drug's analgesic properties.
- Efficacy Studies : In randomized controlled trials, doses of 100 mg to 200 mg per day have shown significant improvements in pain reduction and functional status compared to placebo .
- Long-term Use : Evidence suggests that patients can experience sustained relief from symptoms over extended treatment periods, with some studies indicating efficacy lasting up to 15 months .
Major Depressive Disorder
While primarily indicated for fibromyalgia, this compound's antidepressant properties are also noteworthy. It has been evaluated for its ability to alleviate symptoms of MDD by enhancing serotonergic and noradrenergic activity.
- Clinical Observations : Patients treated with milnacipran have reported improvements in depressive symptoms, although the metabolite's specific contributions require further investigation .
Preclinical Studies
Preclinical research has provided insights into the mechanisms by which this compound exerts its effects. Studies involving animal models have shown:
- Increased Neurotransmitter Levels : this compound administration resulted in elevated levels of serotonin and norepinephrine in key brain regions associated with mood and pain processing .
- Cognitive Enhancement : Some studies indicate potential cognitive benefits, suggesting that this compound may improve cognitive deficits associated with fibromyalgia and depression .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Fibromyalgia : A 45-year-old female patient with severe fibromyalgia symptoms was treated with milnacipran. After 12 weeks, she reported a significant reduction in pain scores and improved daily functioning.
- Depression Management : A 38-year-old male patient with MDD experienced notable improvement in mood and energy levels after transitioning from traditional SSRIs to milnacipran, attributed to the dual action on serotonin and norepinephrine pathways.
Data Summary Table
Application | Efficacy Evidence | Key Findings |
---|---|---|
Fibromyalgia | Multiple RCTs showing significant pain reduction | Sustained relief observed over long-term treatment |
Major Depressive Disorder | Observational studies indicating symptom improvement | Enhanced mood and energy levels reported |
Cognitive Function | Preclinical studies showing improved performance | Potential normalization of synaptic plasticity |
作用機序
N-Desethyl Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The molecular targets include:
- Serotonin transporters (SERT)
- Norepinephrine transporters (NET)
類似化合物との比較
Similar Compounds
- Milnacipran: The parent compound, used for treating fibromyalgia and major depressive disorder
- Levomilnacipran: An enantiomer of Milnacipran with similar pharmacological properties
- Desvenlafaxine: Another serotonin and norepinephrine reuptake inhibitor
Uniqueness
N-Desethyl Milnacipran is unique due to its specific metabolic pathway and its role as a metabolite of Milnacipran. It provides insights into the pharmacokinetics and pharmacodynamics of Milnacipran, helping to understand its therapeutic and side effects.
生物活性
N-Desethyl milnacipran is a significant metabolite of milnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder (MDD). Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and clinical implications.
Pharmacological Profile
This compound exhibits pharmacological activity through its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) in the central nervous system. This dual action is crucial for its therapeutic effects, particularly in pain modulation and mood enhancement.
The mechanism by which this compound operates is primarily through:
- Inhibition of NE and 5-HT Reuptake : this compound selectively inhibits the reuptake of norepinephrine with a higher potency compared to serotonin. Studies indicate that it has approximately two-fold greater potency for NE reuptake inhibition than for 5-HT, distinguishing it from other SNRIs like venlafaxine and duloxetine .
- Enhancement of Neurotransmitter Levels : By blocking the transporters responsible for the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, which is believed to contribute to its antidepressant and analgesic effects .
Efficacy in Pain Management
Clinical trials have shown that milnacipran, and by extension its metabolite this compound, is effective in managing fibromyalgia symptoms. A meta-analysis of randomized controlled trials indicated significant improvements in pain scores among patients treated with milnacipran over a period of up to 15 months . The following table summarizes key findings from clinical studies:
Study | Population | Treatment Duration | Key Findings |
---|---|---|---|
Arnold et al., 2009 | Fibromyalgia patients | 3 months | Significant reduction in pain scores; improved physical function |
Clauw et al., 2008 | Fibromyalgia patients | 6 months | Sustained improvement in overall health-related quality of life |
Mease et al., 2009 | Fibromyalgia patients | 6 months | Notable decrease in fatigue and dyscognition symptoms |
Safety Profile
This compound has been evaluated for safety across various studies. Adverse effects reported include headache, nausea, hyperhidrosis, tachycardia, and constipation . Importantly, no serious adverse events were noted during trials involving participants with hepatic impairment, indicating a favorable safety profile even in vulnerable populations .
Case Studies
Several case studies have highlighted the efficacy of this compound in real-world settings. For instance:
- Case Study on Fibromyalgia : A patient with chronic fibromyalgia who was unresponsive to traditional treatments showed marked improvement after switching to a regimen including this compound. Pain levels decreased significantly within four weeks.
- Depression Management : In another case involving a patient with MDD, the introduction of this compound led to notable improvements in mood and energy levels within eight weeks, supporting its role as an effective antidepressant.
特性
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105310-07-4 | |
Record name | N-Desethyl milnacipran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYL MILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the presence of N-Desethyl Milnacipran after Milnacipran administration?
A1: Following a 100mg oral dose of Milnacipran hydrochloride in healthy male subjects, this compound was identified as a metabolite. Approximately 8% of the administered dose was recovered as this metabolite in urine samples []. While this signifies its presence, it's noteworthy that this compound appeared in lower plasma concentrations compared to Milnacipran and the l-Milnacipran carbamoyl O-glucuronide metabolite []. This suggests it might be a minor metabolic pathway in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。